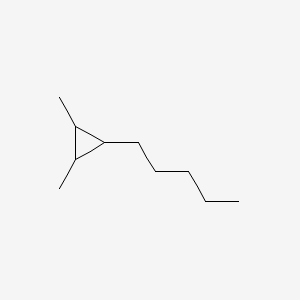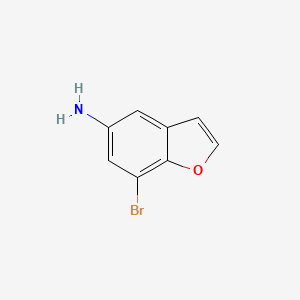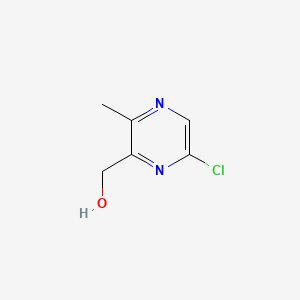![molecular formula C7H10N2O2 B13925153 2,7-Diazaspiro[4.4]nonane-1,8-dione](/img/structure/B13925153.png)
2,7-Diazaspiro[4.4]nonane-1,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diazaspiro[4.4]nonane-1,8-dione is a heterocyclic compound with a unique spiro structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diazaspiro[4.4]nonane-1,8-dione typically involves the reaction of appropriate diamines with cyclic anhydrides under controlled conditions. One common method includes the cyclization of diamines with succinic anhydride in the presence of a base, such as triethylamine, to form the spiro compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Diazaspiro[4.4]nonane-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2,7-Diazaspiro[4.4]nonane-1,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anticonvulsant and neuroprotective agent.
Industry: Utilized in the production of advanced materials, including polymers and resins .
Mécanisme D'action
The mechanism of action of 2,7-Diazaspiro[4.4]nonane-1,8-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
- 1,7-Diazaspiro[4.4]nonane-2,8-dione
- 1,6-Dioxaspiro[4.4]nonane-2,7-dione
- 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
Comparison: 2,7-Diazaspiro[4.4]nonane-1,8-dione is unique due to its specific spiro structure and the presence of two nitrogen atoms in the ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
2,7-diazaspiro[4.4]nonane-1,8-dione |
InChI |
InChI=1S/C7H10N2O2/c10-5-3-7(4-9-5)1-2-8-6(7)11/h1-4H2,(H,8,11)(H,9,10) |
Clé InChI |
HHIZETPPMBBXOI-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C12CC(=O)NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925079.png)




![2-Amino-7,7-dimethyl-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B13925098.png)
![1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B13925116.png)




![Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)
![1-(1-Ethyl-pentyl)-[1,4]diazepane](/img/structure/B13925143.png)
